1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Brand Name: Vulcanchem
CAS No.: 55327-42-9
VCID: VC4383912
InChI: InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
SMILES: C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS No.: 55327-42-9

Cat. No.: VC4383912

Molecular Formula: C9H7ClN2OS

Molecular Weight: 226.68

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one - 55327-42-9

Specification

CAS No. 55327-42-9
Molecular Formula C9H7ClN2OS
Molecular Weight 226.68
IUPAC Name 3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Standard InChI Key DZKPCKCNHUKXTN-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Properties

Key Structural Features

The compound’s structure includes:

  • 2-Chlorophenyl group: Electron-withdrawing chlorine substituent at the ortho position.

  • Sulfanyl group: A sulfur atom bonded to the imidazole ring, contributing to lipophilicity and potential redox activity.

  • Ketone group: Positioned at the 5-membered ring, enhancing stability and reactivity.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂OS
Molecular Weight226.68 g/mol
IUPAC Name3-(2-Chlorophenyl)-2-sulfanylideneimidazolidin-4-one
SMILESC1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl
InChI KeyDZKPCKCNHUKXTN-UHFFFAOYSA-N

Synthesis and Preparation

Industrial Production Considerations

Large-scale synthesis may employ continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary.

CompoundActivityTargetReference
Imidazole-pyrimidine hybridsCarbonic anhydrase inhibitionhCA-IX, hCA-II
2-(2-Chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl derivativesAnti-inflammatoryCyclooxygenase-2 (COX-2)
Dihydroimidazole sulfonamidesAnticancerKinase pathways

While direct data on 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is limited, its structural analogs suggest potential as:

  • Carbonic anhydrase inhibitors: Sulfanyl groups may enhance binding to enzyme active sites .

  • Antimicrobial agents: Chlorophenyl groups could disrupt bacterial membranes.

Mechanism of Action (Hypothetical)

Proposed Interactions

Based on structural analogs:

  • Enzyme Inhibition:

    • Carbonic anhydrase: Sulfanyl and chlorophenyl groups may form hydrogen bonds or hydrophobic interactions with the enzyme’s active site .

  • Anticancer Activity:

    • Kinase inhibition: The imidazole core may bind to ATP-binding pockets, disrupting cell proliferation signals .

Limitations in Current Knowledge

No peer-reviewed studies explicitly confirm these mechanisms. Further in vitro and in vivo testing is required to validate hypotheses.

ParameterGuidelineSource
StorageRoom temperature (short-term), -20°C (long-term)
HandlingUse gloves, goggles, and fume hoods to avoid skin/eye contact
Waste DisposalSeparate from organic/inorganic waste; incinerate or recycle

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